6-Cyclohexyl-6-oxohexanoic acid
Overview
Description
6-Cyclohexyl-6-oxohexanoic acid is a bifunctional carboxylic acid with the molecular formula C12H20O3 It is characterized by the presence of a cyclohexyl group attached to a hexanoic acid chain with a ketone functional group at the sixth carbon position
Mechanism of Action
Target of Action
It is known that carboxylic acids, such as 6-cyclohexyl-6-oxohexanoic acid, can interact with various biological targets, including enzymes and receptors .
Biochemical Pathways
This compound is involved in the liquid-phase oxidation of cyclohexane . It can be formed by the decomposition of 2-hydroperoxycyclohexanone via nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds . These processes are part of the larger biochemical pathways involving cyclohexane and its derivatives .
Result of Action
It is known that the compound is involved in the liquid-phase oxidation of cyclohexane, which suggests that it may have roles in related biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the liquid-phase oxidation of cyclohexane, a process in which this compound is involved, is most often carried out in the presence of cobalt compounds at temperatures of 423—433 K and a pressure of 0.8—1.0 MPa . These conditions could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
6-Cyclohexyl-6-oxohexanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the oxidation of cyclohexane, such as cyclohexanol dehydrogenase and cyclohexanone monooxygenase . These enzymes facilitate the conversion of cyclohexane to cyclohexanol and subsequently to cyclohexanone, which can further be oxidized to form this compound. The compound also interacts with peroxidase enzymes, which aid in its formation through the oxidation of 2-hydroxycyclohexanone .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression related to antioxidant defense mechanisms, leading to increased production of enzymes like superoxide dismutase and catalase . Additionally, this compound impacts cellular metabolism by altering the flux of metabolites through pathways such as the tricarboxylic acid cycle and fatty acid oxidation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific active sites on enzymes, either inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of cyclohexanol dehydrogenase by competing with cyclohexanol for the enzyme’s active site . Additionally, this compound can induce changes in gene expression by acting as a ligand for transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve metabolic efficiency . At high doses, it can induce toxic effects, including oxidative damage to cellular components and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while doses beyond this range result in adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized through the oxidation of cyclohexane derivatives, with key enzymes such as cyclohexanol dehydrogenase and cyclohexanone monooxygenase playing crucial roles . The compound can also influence metabolic flux by altering the levels of intermediates in pathways like the tricarboxylic acid cycle and fatty acid oxidation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transport proteins .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is often found in mitochondria, where it can influence metabolic processes and oxidative stress responses . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . These localization patterns are crucial for its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Cyclohexyl-6-oxohexanoic acid can be synthesized through the oxidation of cyclohexane derivatives. One common method involves the oxidation of 2-hydroxycyclohexanone with peroxide compounds. The reaction typically occurs in the presence of cobalt naphthenate as a catalyst at elevated temperatures (around 150°C) and pressures (0.8-1.0 MPa) .
Industrial Production Methods: In industrial settings, the production of this compound often involves the liquid-phase oxidation of cyclohexane. This process yields various carboxylic acids, including this compound, as by-products. The reaction conditions are optimized to maximize the yield of the desired product while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclohexyl-6-oxohexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized at the C(5)-H bonds to form 5-oxopentanoic acid and glutaric acid .
Reduction: Reduction of the ketone group can yield 6-cyclohexylhexanoic acid.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Peroxide compounds and cobalt naphthenate catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products:
Oxidation: 5-oxopentanoic acid, glutaric acid.
Reduction: 6-cyclohexylhexanoic acid.
Esterification: Cyclohexyl esters of mono- and dicarboxylic acids .
Scientific Research Applications
6-Cyclohexyl-6-oxohexanoic acid has several scientific research applications:
Biology: The compound is studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties .
Comparison with Similar Compounds
6-Cyclohexyl-6-oxohexanoic acid can be compared with other similar bifunctional carboxylic acids, such as:
Adipic acid: A widely used industrial chemical with similar oxidation pathways.
6-Hydroxyhexanoic acid: Another bifunctional carboxylic acid formed during the oxidation of cyclohexane.
Valeric acid: A monofunctional carboxylic acid with a shorter carbon chain.
Properties
IUPAC Name |
6-cyclohexyl-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h10H,1-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWAGYWPYYIURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339707 | |
Record name | 6-Cyclohexyl-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20606-25-1 | |
Record name | 6-Cyclohexyl-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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